N-Benzyl Albuterol-d9 is a deuterated analog of N-Benzyl Albuterol, a compound that belongs to the class of beta-2 adrenergic agonists. This compound is primarily used in research settings to study the pharmacological effects of beta agonists, particularly in relation to asthma and chronic obstructive pulmonary disease (COPD). The presence of deuterium atoms in the molecular structure allows for enhanced tracking in metabolic studies and improves the stability of the compound during analysis.
N-Benzyl Albuterol-d9 is classified as a pharmaceutical compound, specifically a beta-2 adrenergic agonist. It is derived from Albuterol, which is widely used as a bronchodilator in treating respiratory conditions. The "d9" in its name indicates that it contains nine deuterium atoms, which are isotopes of hydrogen with one neutron, enhancing its utility in research applications by allowing for precise tracking during metabolic studies.
The synthesis of N-Benzyl Albuterol-d9 involves several key steps that typically start from commercially available precursors. The general synthetic pathway can be outlined as follows:
Technical details on the synthesis can vary based on specific laboratory protocols but generally involve standard organic synthesis techniques such as refluxing, extraction, and distillation.
The molecular formula for N-Benzyl Albuterol-d9 is , and its molecular weight is approximately 338.49 g/mol. The structure consists of a phenolic ring substituted with various functional groups including hydroxymethyl and alkyl chains, characteristic of beta-2 adrenergic agonists.
N-Benzyl Albuterol-d9 can undergo various chemical reactions typical for beta-2 adrenergic agonists:
Technical details regarding these reactions are critical for understanding the pharmacodynamics and pharmacokinetics of N-Benzyl Albuterol-d9.
N-Benzyl Albuterol-d9 functions primarily as an agonist at beta-2 adrenergic receptors located on bronchial smooth muscle cells. Upon binding:
This mechanism is crucial for its therapeutic effects in conditions like asthma and COPD.
Relevant data from analytical methods such as nuclear magnetic resonance (NMR) spectroscopy can confirm the presence of deuterium and verify structural integrity.
N-Benzyl Albuterol-d9 has several scientific uses:
Beta-2 adrenergic agonists are cornerstone therapeutics for obstructive respiratory diseases, functioning through selective activation of β₂-adrenergic receptors in bronchial smooth muscle. Ligand binding triggers a Gₛ-protein-mediated cascade, activating adenylate cyclase and elevating intracellular cyclic AMP (cAMP). This second messenger inhibits myosin light-chain kinase and reduces calcium sensitivity, culminating in bronchodilation [2] [9]. Albuterol exemplifies short-acting beta-2 agonists (SABAs), characterized by rapid onset (<5 minutes) and intermediate duration (3-6 hours). Its selectivity for β₂-over β₁-receptors (29:1 ratio) minimizes cardiac side effects while retaining potent bronchodilatory action [4] [7].
Table 1: Classification and Properties of Representative Beta-2 Agonists
Class | Generic Name | Onset | Duration | Receptor Selectivity (β₂:β₁) | Clinical Use |
---|---|---|---|---|---|
Short-Acting (SABA) | Albuterol | <5 min | 3-6 hours | 29:1 | Acute bronchospasm, EIB prophylaxis |
Long-Acting (LABA) | Salmeterol | 15 min | 12 hours | 50:1 | Maintenance therapy (asthma/COPD) |
Ultra-LABA | Indacaterol | 5 min | 24 hours | >100:1 | Once-daily COPD management |
Structural optimization within this drug class focuses on enhancing β₂-selectivity and resistance to metabolic degradation. Albuterol’s core structure comprises a catecholamine backbone (3,4-dihydroxyphenyl) with an N-tert-butyl substituent. The meta-hydroxymethyl group replaces the traditional meta-hydroxy of catechol, conferring resistance to catechol-O-methyltransferase (COMT) and prolonging half-life [4] [8]. Despite these modifications, albuterol undergoes extensive hepatic sulfation (yielding salbutamol 4-O-sulfate) and oxidative deamination, limiting systemic exposure [4]. N-Benzyl Albuterol-d9’s design directly interrogates these metabolic pathways while serving as a chromatographic reference for impurity profiling.
Deuterium (²H), a stable, non-radioactive hydrogen isotope, imparts distinct physicochemical properties when incorporated into pharmaceutical compounds. The kinetic isotope effect (KIE) arises from deuterium’s higher atomic mass and stronger carbon-deuterium (C–D) bond energy (~1-5 kcal/mol greater than C–H). This attenuates enzymatic cleavage rates at deuterated sites, particularly for oxidative and conjugative transformations [6]. In N-Benzyl Albuterol-d9, deuterium atoms saturate the tert-butyl group (–C(CD₃)₃), a known metabolic hotspot.
Table 2: Impact of Deuterium Substitution in Pharmaceutical Analogs
Deuterated Drug | Deuteration Site | Metabolic Consequence | Clinical Outcome |
---|---|---|---|
Deutetrabenazine | Methoxy groups | ↓ CYP2D6 oxidation | Extended VMAT2 inhibition |
Deuxivacaftor | Triazole methyl | ↓ Aldehyde oxidation | Improved CFTR modulator PK |
N-Benzyl Albuterol-d9 | tert-Butyl (CD₃ groups) | ↓ Oxidative dealkylation, ↓ N-dealkylation kinetics | Enhanced stability in analytical assays |
For albuterol analogs, deuteration offers three principal advantages in research contexts:
N-Benzylation introduces a benzyl (–CH₂C₆H₅) moiety onto albuterol’s secondary amine nitrogen, fundamentally altering its physicochemical and receptor interaction properties. This modification generates a pharmacologically distinct entity classified as "Salbutamol EP Impurity E" in pharmacopeial standards [8] [10]. Its significance spans three domains:
Table 3: Structural and Functional Comparison of Albuterol and Key Analogs
Property | Albuterol | N-Benzyl Albuterol | N-Benzyl Albuterol-d9 |
---|---|---|---|
Molecular Formula | C₁₃H₂₁NO₃ | C₂₀H₂₇NO₃ | C₂₀H₁₈D₉NO₃ |
Molecular Weight | 239.31 g/mol | 329.44 g/mol | 327.23 g/mol |
CAS Registry | 18559-94-9 | 24085-03-8 | Not Assigned |
Primary Metabolic Route | Sulfation (4'-O-sulfate) | Aromatic hydroxylation | Aromatic hydroxylation |
β₂-Receptor Affinity (Kᵢ) | 26 nM | ~3,200 nM | Undetermined |
Role in Pharma Science | Therapeutic agent | Impurity reference standard | Isotopically-labeled standard |
The synergy between N-benzylation and deuteration in N-Benzyl Albuterol-d9 creates a molecule uniquely suited for advanced pharmaceutical research. Its modified structure serves as a probe for:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7